Grazoprevir

Übersicht

Beschreibung

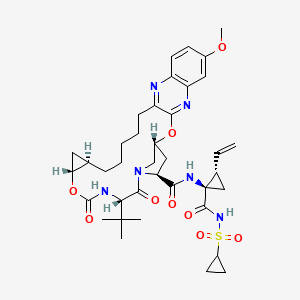

Grazoprevir is an antiviral drug used to treat hepatitis C infections . It was developed by Merck and completed Phase III trials . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4A protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .

Synthesis Analysis

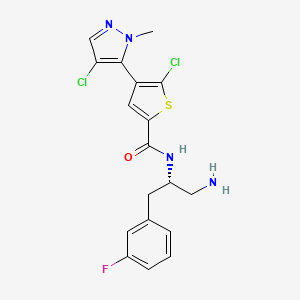

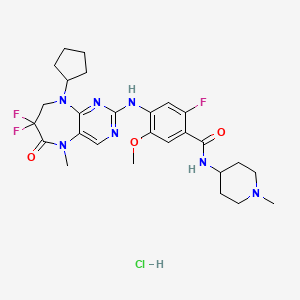

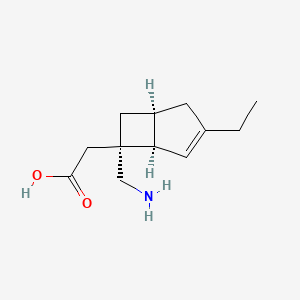

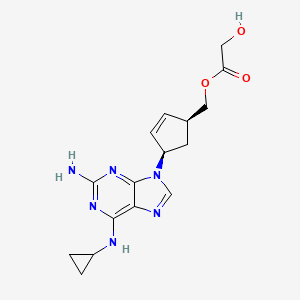

The identification of the P2 heterocycle present in grazoprevir was discovered through exploration of novel chemical space enabled by a key synthesis-inspired design strategy . This chapter details the design and synthesis elements of the program in addition to the optimization for broad genotype and mutant enzyme potency, cellular activity .Molecular Structure Analysis

Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets . Further, Molecular Dynamics (MD) simulations showed stability and burial of key residues after the complex formation .Chemical Reactions Analysis

Grazoprevir appears to undergo modest hepatic metabolism and is excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .Physical And Chemical Properties Analysis

Grazoprevir has a molecular formula of C38H50N6O9S and a molecular weight of 766.91 g·mol−1 . It is primarily excreted via feces, with less than 1% excreted via urine .Wissenschaftliche Forschungsanwendungen

Treatment of Hepatitis C Virus (HCV)

Grazoprevir is an FDA-approved antiviral drug primarily used for the treatment of Hepatitis C Virus (HCV) . It is a highly potent and efficacious HCV NS3/4a protease inhibitor . The development of such inhibitors has been a key factor in the recent evolution of all-oral HCV infection therapies .

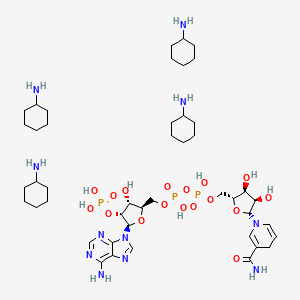

Part of Effective Treatment Combinations

Grazoprevir has proven to be a cornerstone of one of the most effective treatments when used in combination with the NS5a inhibitor elbasvir . This combination, known as ZEPATIER, leads to sustained virologic response rates of over 90% .

Broad Genotype and Mutant Enzyme Potency

The optimization for broad genotype and mutant enzyme potency was a key factor in the invention of Grazoprevir . This makes it a versatile tool in the treatment of HCV infections of various genotypes .

Cellular Activity and Liver Exposure

Grazoprevir was optimized for cellular activity and liver exposure in preclinical species . This means it is designed to be effective at the cellular level and to have good bioavailability in the liver, where HCV primarily replicates .

COVID-19 Treatment Potential

Recent studies have suggested that Grazoprevir could be an effective therapeutic for the treatment of the COVID-19 pandemic . It has been found to control multiple pathways via synergistic inhibition of viral entry targeting host cell Angiotensin-Converting Enzyme 2 (ACE-2)/transmembrane serine protease 2 (TMPRSS2) and viral replication targeting RNA-dependent RNA polymerase (RdRP) .

Drug Repurposing for Viral Infections

The potential use of Grazoprevir in the treatment of COVID-19 is an example of drug repurposing . This is a strategy where existing drugs are used to treat new diseases, and it can be a faster and more cost-effective way to find new treatments for emerging diseases .

Safety And Hazards

Zukünftige Richtungen

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . The FDA has now granted two new Breakthrough Therapy designations for grazoprevir; the designations are now for the treatment of patients infected with chronic HCV GT1 with end stage renal disease on hemodialysis, and patients infected with chronic HCV genotype 4 (GT4) .

Eigenschaften

IUPAC Name |

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNJSNZOWALQB-NCQNOWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159234 | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively. | |

| Record name | Grazoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Grazoprevir | |

CAS RN |

1350514-68-9 | |

| Record name | MK 5172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grazoprevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grazoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAZOPREVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Grazoprevir exert its antiviral activity?

A1: Grazoprevir is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins necessary for viral assembly and maturation. [] By inhibiting NS3/4A protease, Grazoprevir disrupts the viral life cycle and prevents HCV replication. []

Q2: What are the downstream effects of Grazoprevir inhibiting the NS3/4A protease?

A2: Inhibiting the NS3/4A protease by Grazoprevir leads to the suppression of HCV RNA replication. [] This suppression ultimately results in a reduction in the number of circulating virions, aiding in the clearance of the virus from the body.

Q3: Is there any spectroscopic data available on Grazoprevir?

A3: The provided research papers focus on the clinical efficacy and pharmacological properties of Grazoprevir rather than detailed spectroscopic analysis. For information regarding spectroscopic data, explore dedicated chemical databases or analytical chemistry literature.

Q4: How stable is Grazoprevir under various storage conditions?

A4: The provided research papers primarily focus on the in vivo stability and formulation of Grazoprevir for therapeutic use. For detailed information about its stability under various storage conditions (temperature, humidity, light exposure), refer to the drug's package insert or stability studies.

Q5: Does Grazoprevir exhibit any catalytic activity?

A5: Grazoprevir acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. [, ] It binds to the protease's active site, preventing it from cleaving the HCV polyprotein and thus inhibiting viral replication. [, ] Grazoprevir does not possess inherent catalytic properties itself.

Q6: Have computational methods been used to study Grazoprevir?

A6: Yes, molecular dynamics simulations and free-energy surface studies were employed to understand the interaction of Grazoprevir with the NS3/4A protease, particularly in the context of resistance mutations. [] These computational approaches helped explain the differential impact of certain amino acid substitutions in the protease on Grazoprevir potency.

Q7: Which structural features of Grazoprevir are critical for its activity against HCV NS3/4A protease?

A7: While specific SAR studies on Grazoprevir are not detailed in the provided papers, research highlights the importance of certain amino acid interactions within the protease binding site. [] For example, Asp-168 plays a role in anchoring Arg-155 for Grazoprevir binding. [] The presence of a quinoxaline moiety in Grazoprevir is also suggested to contribute to its improved potency against specific double mutant protease variants compared to other inhibitors like simeprevir. []

Q8: What are the formulation strategies for Grazoprevir to improve its bioavailability?

A8: Grazoprevir is formulated as a fixed-dose combination tablet with Elbasvir. [, , ] This co-formulation enhances patient convenience and adherence to therapy. [] While the specific excipients used in the formulation are not detailed in the provided papers, it is designed for oral administration and is typically taken once daily without regard to food. [, , ]

Q9: Are there specific SHE concerns related to the manufacturing or disposal of Grazoprevir?

A9: The provided research papers primarily focus on the clinical aspects of Grazoprevir. Information about specific SHE regulations related to its manufacturing or disposal would be found in regulatory documents and safety data sheets.

Q10: Does the presence of food affect Grazoprevir's absorption?

A10: Grazoprevir can be taken without regard to food. [, ] This suggests food does not significantly impact its absorption or clinical efficacy.

Q11: What is the efficacy of Grazoprevir in treating HCV infection?

A11: Clinical trials have demonstrated high sustained virological response (SVR) rates in patients treated with Grazoprevir/Elbasvir. [, , , , , , , , , ] SVR rates varied based on factors like HCV genotype, prior treatment history, and the presence of cirrhosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)